(4-Chloropyridin-2-YL)methanamine hydrochloride
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Overview
Description
(4-Chloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-Chloropyridin-2-YL)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor in various biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly as an enzyme inhibitor.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme lysyl oxidase-like 2 (LOXL2), which plays a role in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can affect processes such as tumor progression and fibrosis .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Another pyridine derivative with similar inhibitory properties.
(4-Chloro-2-pyridinyl)methanol: A related compound with different functional groups but similar structural features.
Uniqueness
(4-Chloropyridin-2-YL)methanamine hydrochloride is unique due to its specific inhibitory action on LOXL2, which distinguishes it from other pyridine derivatives. Its selectivity and potency make it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSWQBQOJJXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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